molecular formula C20H26N2O3 B3019999 N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034270-99-8

N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B3019999
CAS No.: 2034270-99-8
M. Wt: 342.439
InChI Key: DQCLRYGQOCXSSH-UHFFFAOYSA-N
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Description

N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a rigid adamantane scaffold and a tetrahydrofuran-3-yloxy substituent. This compound is of interest in medicinal chemistry due to its structural hybridity, which may enhance binding to biological targets such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

N-(1-adamantyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-19(16-1-2-18(21-11-16)25-17-3-4-24-12-17)22-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-2,11,13-15,17H,3-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCLRYGQOCXSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the adamantane and nicotinamide precursors. The adamantane core is often synthesized through a series of cyclization reactions, while the nicotinamide moiety is prepared via amide bond formation. The final step involves the coupling of the two precursors under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Adamantane-Nicotinamide Hybrids

a. 1-Adamantylthionicotinic Acid Derivatives (Compounds 6–8) These derivatives, synthesized from nicotinic acid N-oxides and 1-adamantyl mercaptan, replace the tetrahydrofuran-3-yloxy group with a thioether linkage.

b. N-Adamantyl Purine Carboxamides (Compounds 4a and 8a) Examples include N-(adamantan-1-yl)-1,7-dimethylpurine-8-carboxamide (4a) and 2-acetamido-N-(adamantan-1-yl)-6-oxo-purine-8-carboxamide (8a). These feature purine cores instead of nicotinamide, enabling interactions with adenosine receptors or kinases. Compound 4a showed a low synthetic yield (7%) due to steric hindrance from the adamantane group, while 8a achieved a higher yield (31%) via optimized purification .

c. Synthetic Cannabinoid Analogues (e.g., STS-135, 5-F AKB48) These Schedule 9 poisons share the N-adamantyl carboxamide motif but incorporate indole/indazole cores and fluorinated alkyl chains.

Functional Group Variations

a. Antioxidant Adamantane Derivatives (2a–2c) Compounds like (3s,5s,7s)-N-(2,4-dinitrophenyl)adamantan-1-amine (2a) and dimethylamino-naphthalene sulfonamide derivatives (2b) lack the nicotinamide scaffold but demonstrate antioxidant activity via radical scavenging.

b. Kinase-Targeting Adamantane Derivatives
The crystal structure of an adamantane-containing kinase inhibitor (bound to human MPS1) reveals that the adamantane group enhances hydrophobic binding pocket interactions. While the target compound’s tetrahydrofuran-3-yloxy group may improve solubility, its kinase inhibition profile remains uncharacterized compared to this structurally validated analogue .

Data Tables

Key Research Findings

  • Synthetic Challenges : Adamantane’s steric bulk often reduces yields in carboxamide syntheses (e.g., 7% for compound 4a vs. 31% for 8a) .
  • Pharmacological Divergence: Minor substituent changes (e.g., tetrahydrofuran-3-yloxy vs. thioether) significantly alter solubility and target engagement .
  • Regulatory Implications: Structural parallels to Schedule 9 cannabinoids emphasize the need for precise functional group control to avoid unintended legal classifications .

Biological Activity

N-((3s,5s,7s)-adamantan-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biochemical interactions, pharmacological properties, and applications in research and medicine.

Chemical Structure and Synthesis

The compound features an adamantane core linked to a nicotinamide moiety through a tetrahydrofuran group. The synthesis typically involves multiple steps:

  • Preparation of Precursors : The adamantane core is synthesized through cyclization reactions, while the nicotinamide is formed via amide bond creation.
  • Coupling Reaction : The final step involves coupling the two precursors using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

This multi-step synthesis is essential for achieving high purity and yield, often optimized for industrial production using continuous flow reactors.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of various biochemical pathways by binding to active sites on target proteins. This mechanism can lead to significant downstream effects in cellular processes, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications in the adamantane structure can enhance activity against bacterial strains .

Neuroprotective Effects

The compound has been explored for its neuroprotective potential, particularly in models of neurodegenerative diseases. Its ability to inhibit certain enzymes involved in neuroinflammation suggests it could be beneficial in conditions such as Alzheimer's disease .

Inhibition of Enzymatic Activity

This compound has been investigated for its role as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways that are dysregulated in various diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Neuroprotective Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could significantly reduce oxidative stress markers in neuronal cell cultures.
  • Antimicrobial Testing : Another research article reported that modifications to the tetrahydrofuran group increased antimicrobial activity against Gram-positive bacteria, indicating the importance of structural features in biological efficacy .
  • Enzyme Inhibition : Research highlighted its potential as a selective inhibitor for specific enzymes related to inflammation and pain pathways, showcasing its therapeutic promise .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
N-((3s,5s,7s)-adamantan-1-yl)-6-hydroxynicotinamideAdamantane + HydroxynicotinamideModerate neuroprotective effects
N-((3s,5s,7s)-adamantan-1-yl)-6-methoxynicotinamideAdamantane + MethoxynicotinamideEnhanced antimicrobial properties
N-((3s,5s,7s)-adamantan-1-yl)-6-(tetrahydrofuran-3-yloxy)nicotinamideAdamantane + Tetrahydrofuran + NicotinamideStrong neuroprotective and antimicrobial effects

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